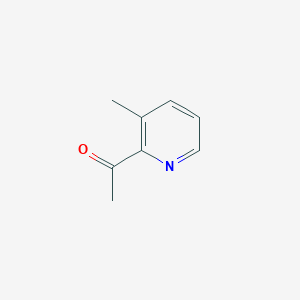

2-Acetyl-3-methylpyridine

描述

Significance of Pyridine (B92270) Derivatives in Organic and Medicinal Chemistry

Pyridine and its derivatives are a cornerstone of organic and medicinal chemistry. openaccessjournals.comresearchgate.netsciencepublishinggroup.com This family of heterocyclic compounds, characterized by a six-membered ring containing one nitrogen atom, is integral to numerous natural products, including vitamins, coenzymes, and alkaloids. openaccessjournals.comlifechemicals.com Their structural diversity and reactivity have made them a focal point in the development of pharmaceuticals and agrochemicals. openaccessjournals.comlifechemicals.com

The pyridine scaffold is present in a significant number of FDA-approved drugs, highlighting its importance in medicinal chemistry. lifechemicals.com These compounds exhibit a broad spectrum of biological activities, including antimicrobial, anticancer, antiviral, anti-inflammatory, and analgesic properties. researchgate.netresearchgate.net The ability of the pyridine ring to engage in various chemical transformations allows for the synthesis of a vast array of complex molecules with tailored therapeutic effects. researchgate.net

Overview of 2-Acetyl-3-methylpyridine as a Key Building Block

This compound, with the chemical formula C₈H₉NO, is a pyridine derivative featuring an acetyl group at the second position and a methyl group at the third position of the pyridine ring. This specific arrangement of functional groups makes it a valuable intermediate in organic synthesis. lookchem.com Its unique structure and chemical properties allow it to serve as a versatile building block for the creation of more complex molecules with potential applications in pharmaceuticals and other industries. lookchem.com

The strategic placement of the acetyl and methyl groups on the pyridine ring influences the compound's reactivity and allows for a variety of chemical modifications. This has led to its use in the synthesis of a range of other organic compounds.

Detailed Research Findings

Synthesis and Reactions

The synthesis of this compound can be achieved through several methods. One common approach involves the Grignard reaction, where 3-methylpicolinonitrile is treated with methylmagnesium bromide, followed by hydrolysis to yield the final product. rsc.org Another reported method is the lithium-halogen exchange reaction of 2-bromo-3-methylpyridine (B184072) with n-butyllithium, followed by a reaction with N,N-dimethylacetamide.

This compound can undergo various chemical reactions, including:

Oxidation: The pyridine nitrogen can be oxidized to form the corresponding N-oxide.

Reduction: The acetyl group can be reduced to a hydroxyethyl (B10761427) group.

Substitution: The acetyl and methyl groups can be sites for further functionalization.

These reactions demonstrate the compound's utility as a versatile platform for creating a diverse range of derivatives.

Spectroscopic Data

The structural characterization of this compound is confirmed by various spectroscopic techniques.

| Spectroscopic Data |

| ¹H NMR (400 MHz, CDCl₃): δ 8.47 (d, J = 4.4 Hz, 1H, aromatic), 7.54 (d, J = 7.6 Hz, 1H, aromatic), 7.28 (dd, J₁ = 7.6 Hz, J₂ = 4.4 Hz, 1H, aromatic), 2.67 (s, 3H, CH₃), 2.54 (s, 3H, CH₃). rsc.org |

| IR (cm⁻¹): A strong carbonyl (C=O) stretching band is expected in the region of 1680–1720 cm⁻¹. |

| Mass Spectrometry (m/z): The molecular ion peak is observed at m/z 135, corresponding to the molecular formula C₈H₉NO. |

Structure

3D Structure

属性

IUPAC Name |

1-(3-methylpyridin-2-yl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO/c1-6-4-3-5-9-8(6)7(2)10/h3-5H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SYISHRLXIIZBHJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=CC=C1)C(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50517259 | |

| Record name | 1-(3-Methylpyridin-2-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50517259 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

135.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

85279-30-7 | |

| Record name | 1-(3-Methylpyridin-2-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50517259 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(3-methylpyridin-2-yl)ethan-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Chemical Transformations of 2 Acetyl 3 Methylpyridine

Established Synthetic Routes to 2-Acetyl-3-methylpyridine

Traditional methods for the synthesis of acetylpyridines often involve classical organometallic reactions or the chemical modification of functionalized pyridine (B92270) precursors.

Direct acylation of the pyridine ring, analogous to Friedel-Crafts acylation, is generally challenging due to the electron-deficient nature of the pyridine ring, which is further deactivated upon coordination of the nitrogen atom with the Lewis acid catalyst. youtube.com However, alternative strategies have been developed. One approach involves the metalation of the pyridine ring with a strong base, followed by treatment with an acylating agent. youtube.com For the synthesis of this compound, this would involve the regioselective metalation of 3-methylpyridine, a process that can be directed by the choice of base and reaction conditions.

Another strategy is the use of acyl radicals. These nucleophilic radicals can add to pyridinium (B92312) salts, typically at the 2- or 4-positions. youtube.com An oxidant is then required for the final aromatization step to yield the acetylpyridine product. youtube.com

Grignard reagents are highly effective for forming carbon-carbon bonds and are a common method for preparing acetylpyridines. wikipedia.orgrsc.org The synthesis of this compound via this route would typically start from a halogenated precursor, such as 2-bromo-3-methylpyridine (B184072). This starting material is first reacted with magnesium metal in an anhydrous ether solvent like tetrahydrofuran (B95107) (THF) to form the corresponding Grignard reagent, 3-methyl-2-pyridylmagnesium bromide. rsc.orgadichemistry.com

This organometallic intermediate is then reacted with an acylating agent, such as acetyl chloride or acetic anhydride, at low temperatures to introduce the acetyl group. rsc.orgyoutube.com A subsequent aqueous workup yields the final product, this compound. rsc.org The reaction is sensitive to conditions, requiring an inert atmosphere and anhydrous solvents to prevent quenching of the highly reactive Grignard reagent. google.com

Table 1: Representative Grignard Reaction for Acetylpyridine Synthesis

| Parameter | Condition | Reference |

|---|---|---|

| Starting Material | 2-Bromopyridine (as an analogue for 2-bromo-3-methylpyridine) | rsc.org |

| Reagent 1 | Magnesium (Mg) turnings | rsc.org |

| Reagent 2 | Acetyl chloride | rsc.orgyoutube.com |

| Solvent | Tetrahydrofuran (THF), Toluene | rsc.org |

| Temperature | 0 °C to reflux for Grignard formation; -10 °C to -5 °C for acylation | rsc.org |

| Workup | Aqueous ammonium (B1175870) chloride solution | rsc.org |

Functional group manipulation provides another reliable pathway. Starting from 3-methylpyridine, ammoxidation can be performed to introduce a cyano group, yielding 3-cyanopyridine (B1664610) as a related precursor. wikipedia.org For the target molecule, the required precursor would be 3-methylpicolinonitrile (2-cyano-3-methylpyridine).

This nitrile can then be converted to this compound by reaction with a methyl-organometallic reagent, such as methylmagnesium bromide (a Grignard reagent) or methyllithium. google.comgoogle.com The reaction proceeds via nucleophilic addition of the methyl group to the carbon of the nitrile, forming an imine intermediate after the initial reaction. This intermediate is then hydrolyzed with an aqueous acid to produce the desired ketone. google.com This method avoids the potentially difficult regioselective halogenation required for the Grignard route starting from 3-methylpyridine.

Advanced Synthetic Strategies and Improvements

Modern synthetic efforts focus on improving reaction efficiency, yield, selectivity, and environmental footprint through the use of novel catalysts and optimized reaction conditions.

Phase transfer catalysts (PTCs) are valuable tools for enhancing reactions involving immiscible phases, such as a solid base and an organic solution. In the context of pyridine chemistry, PTCs can facilitate deprotonation reactions. scielo.br For instance, in the alkylation of the methyl group of 2-acetylpyridine (B122185), a PTC like 18-crown-6-ether is used to assist the deprotonation by a solid base (e.g., Sodium Hydride) in an organic solvent like toluene. scielo.br

This principle can be applied to synthetic routes where deprotonation of a precursor is a key step. The PTC transfers the base's anion (e.g., hydride) into the organic phase, or the organic substrate into closer proximity with the solid base, creating a more reactive species that can then undergo the desired transformation, such as acylation or alkylation. scielo.br The use of a PTC can lead to milder reaction conditions and prevent side reactions that might occur with stronger, soluble bases. scielo.br

Optimizing reaction conditions is crucial for maximizing the yield and purity of the desired product. For syntheses involving substituted pyridines, several factors are key. In a continuous flow synthesis for methylating pyridines, parameters such as starting material concentration, solvent, flow rate, and temperature were systematically adjusted to find the optimal conditions. nih.gov For example, switching from a high-boiling point solvent like 1-octanol (B28484) to a lower-boiling one like 1-propanol, in conjunction with a back-pressure regulator to allow for high-temperature reactions, simplified the workup process and improved efficiency. nih.gov

In catalyst-based processes, such as the synthesis of 3-acetylpyridine (B27631) from a pyridinecarboxylic ester and acetic acid, the catalyst support's properties are critical. google.com It was found that using a high-porosity alumina-silica support with an apparent porosity of at least 50% significantly improved the selectivity of titanium dioxide-based catalysts. google.com Further optimization of the alumina-to-silica ratio, reaction temperature (preferably 350 to 450° C), and the use of higher-boiling ester starting materials also contributed to enhanced selectivity and easier product separation. google.com

Table 2: Factors for Optimization in Pyridine Synthesis

| Factor | Impact on Reaction | Reference |

|---|---|---|

| Catalyst Support | Improves selectivity and conversion rates in gas-phase reactions. | google.com |

| Solvent | Affects reaction temperature, pressure, and ease of product purification. | nih.gov |

| Temperature | Influences reaction rate and can control selectivity between different pathways. | google.com |

| Concentration/Flow Rate | In flow chemistry, these parameters determine residence time and affect yield. | nih.gov |

| Base/Catalyst Choice | Determines the site of reactivity (regioselectivity) and reaction efficiency. | youtube.comscielo.br |

Green Chemistry Approaches in this compound Synthesis

The pursuit of environmentally benign synthetic routes has led to the exploration of various green chemistry principles in the synthesis of pyridine derivatives, which can be conceptually applied to the preparation of this compound. While specific green synthesis protocols for this compound are not extensively documented, general methodologies for related compounds offer valuable insights.

Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool in organic synthesis, often leading to significantly reduced reaction times, increased yields, and enhanced purity of products. researchgate.netnih.gov This technique can be particularly advantageous for the synthesis of heterocyclic compounds. For instance, microwave-assisted Claisen-Schmidt condensation of 2-acetylpyridine with various aromatic aldehydes has been successfully employed to produce chalcones in high yields and within a short duration, utilizing PEG-400 as a green solvent. researchgate.net Such approaches could potentially be adapted for the synthesis of this compound precursors or its derivatives.

Ultrasound-Assisted Synthesis: Sonication is another green technique that utilizes ultrasonic waves to accelerate chemical reactions. This method is known for its mild reaction conditions and often leads to improved yields and shorter reaction times. While direct application to this compound synthesis is not reported, its use in the synthesis of various heterocyclic compounds suggests its potential applicability.

Catalytic Approaches: The development of efficient and reusable catalysts is a cornerstone of green chemistry. For the synthesis of acetylpyridines, catalytic methods have been explored. One such process involves the gas-phase reaction of a pyridinecarboxylic ester with acetic acid in the presence of a catalyst composed of titanium dioxide and an alkali or alkaline earth metal oxide on an alumina-silica support. google.com This method offers the advantage of producing fewer by-products. google.com Additionally, magnetically recoverable nanocatalysts have been employed in the multi-component synthesis of 2-amino-3-cyanopyridines, demonstrating the potential for catalyst recycling and waste reduction. rsc.org

Solvent-Free Reactions: Conducting reactions in the absence of volatile organic solvents is a key principle of green chemistry. Solvent-free Claisen-Schmidt condensation reactions, for instance, have been reported to produce quantitative yields of chalcones using solid sodium hydroxide (B78521) as a base and a grinding technique. nih.gov This approach minimizes solvent waste and simplifies product purification.

While these green methodologies have been primarily reported for related pyridine derivatives, they represent promising avenues for the development of more sustainable and efficient synthetic routes to this compound. Further research is needed to specifically adapt and optimize these techniques for its synthesis.

Functionalization and Derivatization Reactions

The presence of a reactive acetyl group and a modifiable pyridine ring makes this compound a versatile scaffold for the synthesis of a wide array of derivatives.

Acetyl Group Modifications

The acetyl group is a prime site for various chemical transformations. One common modification involves the deprotonation of the methyl group of the acetyl moiety, followed by reaction with alkyl or aryl halides. This approach, which can be facilitated by a phase transfer catalyst, allows for the introduction of diverse substituents at this position, leading to a variety of acetyl pyridine derivatives. scielo.br

Pyridine Ring Functionalization

The pyridine ring, being an electron-deficient system, is generally less reactive towards electrophilic substitution than benzene. wikipedia.orgutexas.edu Electrophilic aromatic substitution reactions on pyridine, such as nitration and sulfonation, typically require harsh conditions. wikipedia.org The position of substitution is influenced by the electronic nature of the ring and any existing substituents.

Conversely, the pyridine ring is more susceptible to nucleophilic aromatic substitution, particularly at the 2- and 4-positions, as the nitrogen atom can effectively stabilize the negative charge in the intermediate. stackexchange.comwikipedia.org The presence of a good leaving group at these positions facilitates the reaction. wikipedia.org While direct functionalization of the pyridine ring in this compound is not extensively detailed in the available literature, these general principles of pyridine reactivity would apply.

Formation of Chalcone (B49325) Derivatives

A significant and widely utilized reaction of this compound is the Claisen-Schmidt condensation with various aromatic and heteroaromatic aldehydes to form chalcones. semanticscholar.orgjetir.orgresearchgate.netnih.gov This base-catalyzed reaction involves the condensation of the enolizable ketone (this compound) with a non-enolizable aldehyde. wikipedia.org

The synthesis is often carried out at room temperature in the presence of a base such as aqueous sodium hydroxide or potassium hydroxide in an alcoholic solvent. semanticscholar.orgjetir.orgresearchgate.netuobaghdad.edu.iqresearchgate.net This method is considered environmentally benign due to its mild conditions. jetir.org The resulting chalcones, which are α,β-unsaturated ketones, serve as versatile intermediates for the synthesis of various heterocyclic compounds. jetir.orgnih.gov

| Reactant 1 | Reactant 2 (Aldehyde) | Base | Solvent | Product | Reference |

| 2-Acetylpyridine | Various aromatic aldehydes | aq. NaOH | - | Chalcone derivatives | jetir.org |

| 2-Acetylpyridine | Various aldehyde derivatives | Ethanolic KOH | Ethanol (B145695) | Chalcone derivatives | semanticscholar.orgresearchgate.net |

| 2-Acetylpyridine | Aromatic aldehyde derivatives | Ethanolic KOH | Ethanol | Chalcone derivatives | uobaghdad.edu.iqresearchgate.netthepharmajournal.com |

Cyclization Reactions Leading to Fused Heterocyclic Systems

The chalcone derivatives obtained from this compound are valuable precursors for the synthesis of a variety of fused heterocyclic systems through cyclization reactions.

Pyrimidines: The reaction of these chalcones with urea, thiourea (B124793), or guanidine (B92328) hydrochloride in a basic medium leads to the formation of pyrimidine (B1678525) derivatives. derpharmachemica.comijres.org For instance, refluxing the chalcone with guanidine hydrochloride in the presence of potassium hydroxide in ethanol yields 2-aminopyrimidine (B69317) analogs. derpharmachemica.com Similarly, reaction with thiourea under basic conditions affords thiopyrimidine derivatives. derpharmachemica.com Microwave-assisted synthesis has also been employed for the preparation of pyrimidines from chalcones, offering a green and efficient alternative. ijres.orgsemanticscholar.org

Thiazines: 1,3-Thiazine derivatives can be synthesized by the reaction of chalcones with thiourea in the presence of an alcoholic sodium hydroxide solution. thepharmajournal.com This reaction provides a straightforward route to this class of sulfur and nitrogen-containing heterocycles. thepharmajournal.com

These cyclization reactions highlight the utility of this compound-derived chalcones as building blocks for constructing more complex and potentially biologically active molecules.

Introduction of Sulfur-Containing Moieties

Beyond the synthesis of thiazines from chalcones, the introduction of sulfur-containing moieties can be achieved through various synthetic strategies, often leading to the formation of sulfur-containing heterocycles. While specific methods for the direct sulfurization of this compound are not well-documented, general methodologies for the synthesis of sulfur heterocycles can be considered. The reaction of chalcones with thiourea, as mentioned previously, is a key method for incorporating a sulfur atom into a new heterocyclic ring. thepharmajournal.com The synthesis of sulfur-containing heterocycles is an active area of research due to the diverse biological activities exhibited by these compounds. digitellinc.comopenmedicinalchemistryjournal.com

Inability to Generate Article on "this compound" Due to Lack of Scientific Data

The performed searches consistently retrieved information on structurally related, but distinct, compounds. The majority of the available literature focuses on the metal complexes of:

2-Acetylpyridine and its derivatives: A significant body of research exists for the coordination chemistry of 2-acetylpyridine, particularly its thiosemicarbazone, hydrazone, and other Schiff base derivatives. These studies detail the synthesis and characterization of complexes with a wide range of transition metals.

2-Amino-3-methylpyridine (B33374): Research is also available on the coordination behavior of this compound, where the amino and pyridine nitrogen atoms act as donors to form metal complexes.

However, the presence of the additional methyl group at the 3-position of the pyridine ring in This compound significantly alters the electronic and steric properties of the molecule compared to the aforementioned analogues. Therefore, extrapolating data from these related compounds to describe the metal complexation of this compound would be scientifically inaccurate and speculative.

Given the strict requirement to generate a thorough, informative, and scientifically accurate article focusing solely on the chemical compound “this compound” and its metal complexation strategies, the lack of primary research data makes it impossible to fulfill this request. To proceed would necessitate the fabrication of information, which contravenes the fundamental principles of scientific accuracy and integrity.

Therefore, no article can be generated for the specified section "2.3.6. Metal Complexation Strategies" under the subject of "."

Spectroscopic and Crystallographic Characterization of 2 Acetyl 3 Methylpyridine and Its Derivatives

Advanced Spectroscopic Techniques for Structural Elucidation

Modern spectroscopy is indispensable for characterizing novel and known chemical compounds. Techniques such as NMR, IR, UV-Vis, and Mass Spectrometry each offer unique insights into the molecular structure of 2-Acetyl-3-methylpyridine.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the carbon-hydrogen framework of organic molecules.

¹H NMR: In the ¹H NMR spectrum of this compound, recorded in deuterated chloroform (B151607) (CDCl₃), the protons of the two methyl groups appear as distinct singlets. rsc.org The acetyl (-COCH₃) protons typically resonate in the range of δ 2.1–2.5 ppm, while the methyl group attached to the pyridine (B92270) ring (-CH₃) is found between δ 2.3–2.7 ppm. The aromatic protons on the pyridine ring exhibit signals in the downfield region, generally between δ 7.1–8.5 ppm, with their multiplicity and coupling constants providing information about their relative positions. rsc.org For this compound specifically, the aromatic protons have been reported with the following chemical shifts: a doublet of doublets at δ 7.28, a doublet at δ 7.54, and a doublet at δ 8.47. rsc.org

¹³C NMR: The ¹³C NMR spectrum provides information on the carbon skeleton. A characteristic signal for the carbonyl carbon (C=O) of the acetyl group in pyridine derivatives appears significantly downfield, typically around 200 ppm. scielo.br For instance, in related 2-acetylpyridine (B122185) derivatives, this peak has been observed at values such as 201.52 ppm, 203.46 ppm, and 203.50 ppm. scielo.br The carbons of the methyl groups and the pyridine ring appear at more shielded, upfield positions.

Table 1: ¹H NMR Spectroscopic Data for this compound Solvent: CDCl₃, Frequency: 400 MHz

| Assignment | Chemical Shift (δ ppm) | Multiplicity | Coupling Constant (J Hz) | Reference |

|---|---|---|---|---|

| Pyridine-H | 8.47 | d | 4.4 | rsc.org |

| Pyridine-H | 7.54 | d | 7.6 | rsc.org |

| Pyridine-H | 7.28 | dd | J1 = 7.6, J2 = 4.4 | rsc.org |

| Acetyl-CH₃ | 2.67 | s | - | rsc.org |

| Ring-CH₃ | 2.54 | s | - | rsc.org |

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. In the IR spectrum of this compound, the most prominent absorption band is the strong carbonyl (C=O) stretch, which is expected to appear in the region of 1680–1720 cm⁻¹. Vibrations corresponding to the pyridine ring are typically observed between 1550–1600 cm⁻¹. For derivatives such as 2-acetyl-3-methyl-4H-1,4-benzothiazine, related functional group absorptions, like the NH and amidic C=O groups, have been identified, demonstrating the utility of IR spectroscopy in confirming structural modifications. researchgate.net

Table 2: Characteristic IR Absorption Bands for this compound

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Reference |

|---|---|---|

| C=O Stretch (Acetyl) | 1680–1720 | |

| C=C, C=N Stretch (Pyridine Ring) | 1550–1600 |

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The technique can be used to study phenomena such as keto-enol tautomerism in different solvents. For derivatives of this compound, such as chalcones, UV-visible variable-pH titrations have been employed to determine pKa values. rsc.org These studies involve monitoring the absorbance of a solution at different pH values to understand the protonation states of the molecule. rsc.org

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It provides the exact molecular weight of the compound and offers structural clues based on its fragmentation patterns.

For this compound (C₈H₉NO), the molecular ion peak [M]⁺ is observed at an m/z of 135, corresponding to its molecular weight. nih.gov Common fragmentation patterns include the loss of the acetyl group (–COCH₃) or the methyl group (–CH₃). The fragmentation of its isomer, 3-Acetyl-6-methylpyridine, shows a base peak at m/z 120, corresponding to the loss of a methyl radical, and the molecular ion peak at m/z 135. nih.gov Another isomer, 2-Acetyl-6-methylpyridine, also shows a molecular ion peak at m/z 135. nih.gov

Table 3: Mass Spectrometry Data for this compound and an Isomer

| Compound | Molecular Ion Peak [M]⁺ (m/z) | Key Fragment Ion (m/z) | Reference |

|---|---|---|---|

| This compound | 135 | Not specified | |

| 3-Acetyl-6-methylpyridine (Isomer) | 135 | 120 | nih.gov |

| 2-Acetyl-6-methylpyridine (Isomer) | 135 | 93 | nih.gov |

X-ray Diffraction Analysis for Solid-State Structure Determination

X-ray diffraction is the definitive method for determining the three-dimensional atomic arrangement of a crystalline solid, providing precise bond lengths, bond angles, and information on crystal packing.

Single Crystal X-ray Diffraction Studies

Single crystal X-ray diffraction analysis provides unambiguous proof of a molecule's structure in the solid state. While specific crystallographic data for this compound itself is not widely reported in the provided sources, studies on its derivatives are available. For example, a derivative of 2-acetylpyridine was successfully crystallized and analyzed. scielo.br The analysis revealed that the compound crystallizes in a monoclinic system with the space group P21/c. scielo.br Such studies are crucial for confirming the molecular geometry and understanding intermolecular interactions, like hydrogen bonding, which stabilize the crystal packing. acs.org The structural analysis of various cyclometallated compounds containing 2-arylpyridine derivatives further underscores the power of this technique in elucidating complex molecular architectures. mdpi.commdpi.com

Analysis of Crystal Packing and Intermolecular Interactions (e.g., Hirshfeld Surface Analysis)

The comprehensive understanding of a crystalline material's properties is deeply rooted in the analysis of its crystal packing and the intricate network of intermolecular interactions that govern its three-dimensional architecture. While specific single-crystal X-ray diffraction data for this compound is not prominently available in surveyed literature, the methodologies for such analysis are well-established. Techniques like Hirshfeld surface analysis are instrumental in qualitatively and quantitatively exploring the intermolecular contacts within a crystal lattice. nih.govmdpi.com

Hirshfeld surface analysis is a powerful graphical method used to visualize and analyze intermolecular interactions in the crystalline state. mdpi.com This analysis is based on partitioning the crystal space into regions where the electron distribution of a sum of spherical atoms for the molecule (the promolecule) dominates the corresponding sum over the crystal (the procrystal). The Hirshfeld surface is defined as the region where the contribution of the promolecule and the procrystal to the electron density are equal.

Key tools in this analysis include the normalized contact distance (d_norm) surface and 2D fingerprint plots. The d_norm surface uses a red-white-blue color scheme to highlight intermolecular contacts, where red spots indicate contacts shorter than the van der Waals radii, white regions represent contacts around the van der Waals separation, and blue areas show longer contacts. sigmaaldrich.comunl.edu

For a hypothetical crystal of this compound, the molecular structure—featuring a pyridine ring, a carbonyl group, and methyl groups—would be expected to exhibit a variety of intermolecular interactions. These would likely include:

C—H···O Hydrogen Bonds: Interactions between the hydrogen atoms of the methyl groups or the pyridine ring and the oxygen atom of the acetyl group are expected. nih.gov

H···H Contacts: These van der Waals interactions typically constitute a major portion of the contacts in organic crystals. iucr.org

C···H/H···C Contacts: These are also significant van der Waals interactions contributing to crystal stability. nih.gov

π-π Stacking: The aromatic pyridine rings could engage in π-π stacking interactions, which are common in pyridine-containing structures. iucr.org

The table below illustrates the typical contributions of various intermolecular contacts as determined by Hirshfeld surface analysis for a representative pyridine derivative.

| Intermolecular Contact Type | Percentage Contribution (%) |

| H···H | 43.6 |

| C⋯H/H⋯C | 15.6 |

| O⋯H/H⋯O | 14.9 |

| N⋯H/H⋯N | 11.2 |

| Data derived from a related pyridine derivative for illustrative purposes. nih.govnih.gov |

Elemental Analysis and Chromatographic Purity Assessment

Verifying the identity and purity of a chemical compound is a critical step following its synthesis. Elemental analysis and chromatographic techniques are fundamental to this process.

Elemental Analysis

Elemental analysis provides the percentage composition of elements (typically Carbon, Hydrogen, Nitrogen) in a compound. This experimental data is then compared against the theoretical values calculated from the compound's molecular formula to confirm its empirical formula. For this compound, with the molecular formula C₈H₉NO, the theoretical elemental composition can be precisely calculated. chemexper.com

The following table summarizes the theoretical elemental composition of this compound.

| Element | Symbol | Atomic Mass | Number of Atoms | Mass Percent (%) |

| Carbon | C | 12.011 | 8 | 71.09 |

| Hydrogen | H | 1.008 | 9 | 6.71 |

| Nitrogen | N | 14.007 | 1 | 10.36 |

| Oxygen | O | 15.999 | 1 | 11.84 |

| Calculated values for C₈H₉NO. chemexper.com |

In a research context, the "found" experimental values from an elemental analyzer are reported alongside the "calculated" theoretical values. For example, the analysis of a related thieno[2,3-b]pyridine (B153569) derivative reported: Calculated: C 70.24, H 4.95, N 9.84%. Found: C 70.51, H 4.85, N, 9.90%. iucr.org A close match between the found and calculated values provides strong evidence for the compound's identity and high purity.

Chromatographic Purity Assessment

Chromatography is a cornerstone technique for separating and analyzing mixtures, making it indispensable for assessing the purity of synthesized compounds. For a volatile substance like this compound, Gas Chromatography (GC) is a particularly suitable method.

In GC, the compound is vaporized and transported by a carrier gas (e.g., helium) through a capillary column containing a stationary phase. Separation occurs based on the differential partitioning of compounds between the mobile and stationary phases. A detector, such as a Flame Ionization Detector (FID) or a Mass Spectrometer (MS), then records the signal of the eluted compounds. The result is a chromatogram where pure compounds ideally appear as single, sharp peaks. The area of the peak is proportional to the concentration of the compound, allowing for the determination of purity, often expressed as a percentage. Commercial sources indicate that the purity of this compound is commonly assessed by GC to be >95%.

High-Performance Liquid Chromatography (HPLC) is another powerful technique used for purity assessment, especially for less volatile or thermally sensitive compounds. scielo.br

The table below outlines typical parameters for a Gas Chromatography-Mass Spectrometry (GC-MS) analysis suitable for volatile heterocyclic compounds.

| Parameter | Specification |

| Technique | Gas Chromatography-Mass Spectrometry (GC-MS) |

| Injection Mode | Splitless |

| Inlet Temperature | 250 °C |

| Carrier Gas | Helium (at ~1 mL/min) |

| Oven Program | Initial Temp: 50 °C (hold 2 min), Ramp: 4 °C/min to 230 °C (hold 10 min) |

| MS Source Temp | 250 °C |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Mass Range | 35-350 amu |

| General conditions based on methods for analyzing volatile organic compounds. redalyc.org |

Computational and Theoretical Investigations

Quantum Chemical Calculations

Quantum chemical calculations, particularly Density Functional Theory (DFT), have been instrumental in elucidating the electronic structure, spectroscopic properties, and conformational landscape of pyridine (B92270) derivatives.

Density Functional Theory (DFT) Studies for Electronic Structure and Properties

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure and properties of molecules. For acetylpyridine derivatives, DFT calculations, such as those using the B3LYP functional with a 6-311G basis set, have been employed to determine optimized geometries, frontier molecular orbitals (HOMO-LUMO), and other electronic properties. scielo.br These calculations help in understanding the reactivity and kinetic stability of the molecule.

The electronic properties, including Mulliken charges, ionization energy, electron affinity, global hardness, chemical potential, and global electrophilicity, can be investigated using these methods. scielo.br For instance, the HOMO-LUMO energy gap is a key parameter that provides insights into the chemical reactivity of the molecule. scielo.br In related pyridine derivatives, DFT has been used to study the effect of substituent positions on the electronic structure and photochemical properties of the complex. researchgate.net

Table 1: Calculated Electronic Properties of a 2-Acetylpyridine (B122185) Derivative Note: This table presents data for a derivative of 2-acetylpyridine as a representative example of the types of properties calculated using DFT. The specific values for 2-Acetyl-3-methylpyridine may differ.

| Property | Value |

| HOMO Energy | Varies |

| LUMO Energy | Varies |

| Energy Gap (eV) | 0.165 |

| Ionization Energy (IE) | Varies |

| Electron Affinity (EA) | Varies |

| Global Hardness (η) | Varies |

| Chemical Potential (µ) | Varies |

| Global Electrophilicity (ω) | Varies |

Data sourced from a study on a 2-acetylpyridine derivative using the B3LYP/6-311G basis set. scielo.br

Prediction of Spectroscopic Parameters

Computational methods are also valuable for predicting spectroscopic parameters, which can aid in the interpretation of experimental data. DFT calculations can be used to predict vibrational frequencies (FT-IR and Raman spectra) and nuclear magnetic resonance (NMR) chemical shifts. researchgate.netschrodinger.com

For example, in studies of similar pyridine derivatives, theoretical vibrational modes were assigned based on potential energy distribution (PED) using the scaled quantum mechanics (SQM) method. researchgate.net The predicted spectra are often in good agreement with experimental results. researchgate.netschrodinger.com Time-dependent DFT (TD-DFT) can be used to simulate UV-Vis spectra and understand the electronic transitions within the molecule. researchgate.net For NMR predictions, the Gauge-Including Atomic Orbital (GIAO) method is commonly employed to calculate chemical shifts. researchgate.netgithub.io

| Spectroscopic Technique | Predicted Parameter | Value |

| FT-IR | C=O stretching frequency | Varies |

| C-H stretching frequency | Varies | |

| ¹H NMR | Chemical Shift (ppm) | Varies |

| ¹³C NMR | Chemical Shift (ppm) | Varies |

| UV-Vis | Electronic Transition (nm) | Varies |

These values are illustrative and based on general findings for similar compounds. researchgate.netschrodinger.com

Conformational Analysis and Stability

The conformational flexibility of this compound, particularly the orientation of the acetyl group relative to the pyridine ring, is crucial for its reactivity and interactions. Conformational analysis using computational methods can identify the most stable conformers and the energy barriers between them. In related systems, it has been shown that the presence of a bulky group at the 3-position of the pyridine ring can influence the preferred conformation of substituents at the 2-position. acs.org This steric influence can favor a specific rotamer, which can be important in directing chemical reactions. acs.org For instance, the relative stability of different conformers can impact the outcomes of reactions such as direct arylation. acs.org

Molecular Modeling and Dynamics Simulations

While specific molecular dynamics (MD) simulations for this compound were not found, this technique is a powerful tool for studying the behavior of molecules in solution and their interactions with other molecules over time. acs.orgnih.gov MD simulations can model binding affinities and transition states for catalytic cycles, providing insights into the dynamic aspects of chemical processes. For example, in the context of drug delivery systems, coarse-grained MD simulations have been used to investigate the molecular organization of polymer-based nanoparticles. nih.gov Such simulations could be applied to this compound to understand its behavior in different solvent environments or its interaction with biological macromolecules.

Mechanistic Insights from Computational Studies on Reaction Pathways

Computational studies, particularly DFT, are invaluable for elucidating reaction mechanisms. By calculating the energies of reactants, transition states, and products, researchers can map out the most likely reaction pathways. For example, DFT calculations have been used to investigate the mechanism of Suzuki cross-coupling reactions involving pyridine derivatives, providing insights into the frontier molecular orbitals, reactivity indices, and molecular electrostatic potential, which help in understanding the reaction pathways. mdpi.com In other cases, computational studies have shed light on the role of additives and the feasibility of different mechanistic steps, such as proton-coupled electron transfer (PCET) and radical formation in photoredox catalysis. nih.gov These studies can explain experimental observations, such as the effect of substituents on reaction rates and yields, and can guide the optimization of reaction conditions. acs.orgmdpi.com

Biological Activities and Medicinal Chemistry Applications

Antimicrobial Activity

The quest for novel antimicrobial agents is a perpetual challenge in the face of growing resistance to existing drugs. nih.gov Derivatives of 2-Acetyl-3-methylpyridine have shown promise in this area, with studies indicating their effectiveness against a spectrum of bacteria and fungi.

Antibacterial Efficacy Against Gram-Positive Strains (e.g., S. aureus, B. subtilis)

Derivatives of this compound have demonstrated notable antibacterial activity against Gram-positive bacteria, including clinically significant strains like Staphylococcus aureus and Bacillus subtilis.

For instance, Schiff bases derived from 2-acetylpyridine (B122185) have been a particular focus. Metal complexes of these Schiff bases have shown high activity against Methicillin-resistant Staphylococcus aureus (MRSA). mdpi.com In one study, copper(II) complexes of thiosemicarbazones derived from 2-acetylpyridine exhibited remarkable antimicrobial activity against MRSA, with Minimum Inhibitory Concentration (MIC) values ranging from 0.5 to 5 µg/mL. researchgate.net This potency was found to be comparable to or even better than standard drugs like gentamicin. researchgate.net

Similarly, various synthesized pyridine (B92270) derivatives have been screened for their activity against S. aureus. For example, 2-hydroxy-3-methylpyridine (B85697) (2-HMP) showed significant antibacterial activity against Staphylococcus aureus. Furthermore, some 3-acetyl-2,5-disubstituted-1,3,4-oxadiazoline derivatives have exhibited strong bactericidal effects against Staphylococcus spp. nih.gov Notably, one such derivative displayed strong activity against S. aureus ATCC 43300 with a bactericidal effect. nih.gov

The introduction of different functional groups to the pyridine ring has been shown to influence antibacterial efficacy. For example, some 3-(pyridine-3-yl)-2-oxazolidinone derivatives displayed moderate antibacterial activities against S. aureus (MIC = 32–64 μg/ml). frontiersin.org Research has also indicated that derivatives of 2-acetylamino-5-bromo-3-methylpyridine (B118694) can inhibit the growth of Staphylococcus aureus.

The following table summarizes the antibacterial activity of selected this compound derivatives against Gram-positive strains:

| Compound/Derivative | Strain | Activity | Reference |

| Copper(II) complexes of 2-acetylpyridine-N-substituted thiosemicarbazones | Methicillin-resistant S. aureus (MRSA) | MIC: 0.5-5 µg/mL | researchgate.net |

| 2-Hydroxy-3-methylpyridine (2-HMP) | Staphylococcus aureus | Significant antibacterial activity | |

| 3-Acetyl-2,5-disubstituted-1,3,4-oxadiazoline derivative | S. aureus ATCC 43300 | Strong bactericidal effect | nih.gov |

| 3-(Pyridine-3-yl)-2-oxazolidinone derivatives | S. aureus | MIC: 32–64 μg/ml | frontiersin.org |

| 2-Acetylamino-5-bromo-3-methylpyridine derivatives | Staphylococcus aureus | Growth inhibition | |

| Schiff base and its metal complexes from 2-amino-3-methylpyridine (B33374) | Staphylococcus aureus | Potential antibacterial agent | ekb.eg |

Antibacterial Efficacy Against Gram-Negative Strains (e.g., E. coli, K. pneumoniae)

The antibacterial spectrum of this compound derivatives also extends to Gram-negative bacteria, a group known for its intrinsic resistance to many antibiotics.

Studies have shown that derivatives of 2-acetylamino-5-bromo-3-methylpyridine can inhibit the growth of Escherichia coli. One study reported that these derivatives inhibited bacterial growth by over 80% against E. coli at a concentration of 50 µg/mL. Similarly, Schiff base metal complexes derived from 2-acetylpyridine have been screened against Klebsiella pneumoniae, although some studies have found them to be less effective against this particular strain. mdpi.com

However, other research has demonstrated more promising results. Copper(II) complexes of 2-acetylpyridine-N-substituted thiosemicarbazones were found to have antimicrobial activity against Klebsiella pneumoniae comparable to or better than the reference compound gentamicin. researchgate.net Additionally, 2-hydroxy-3-methylpyridine (2-HMP) has shown significant antibacterial activity against Klebsiella pneumoniae.

The following table summarizes the antibacterial activity of selected this compound derivatives against Gram-negative strains:

| Compound/Derivative | Strain | Activity | Reference |

| 2-Acetylamino-5-bromo-3-methylpyridine derivatives | Escherichia coli | >80% growth inhibition at 50 µg/mL | |

| Copper(II) complexes of 2-acetylpyridine-N-substituted thiosemicarbazones | Klebsiella pneumoniae | Activity comparable to gentamicin | researchgate.net |

| 2-Hydroxy-3-methylpyridine (2-HMP) | Klebsiella pneumoniae | Significant antibacterial activity | |

| Schiff base and its metal complexes from 2-amino-3-methylpyridine | Escherichia coli, Klebsiella pneumoniae | Potential antibacterial agents | ekb.eg |

Antifungal Efficacy (e.g., C. albicans)

In addition to their antibacterial properties, derivatives of this compound have demonstrated significant antifungal activity, particularly against Candida albicans, a common cause of fungal infections in humans.

Copper(II) complexes of thiosemicarbazones derived from 2-acetylpyridine have shown remarkable activity against C. albicans, with MIC values often comparable to the standard antifungal drug amphotericin B. researchgate.net One study highlighted that these complexes showed MICs between 0.5 and 5 µg/mL against C. albicans. researchgate.net

Furthermore, a series of pyridine derivatives containing an imidazo[2,1-b] nih.govthiadiazole moiety were synthesized and evaluated for their antifungal activity. One compound from this series exhibited superior antifungal activity against C. albicans compared to the reference drug Fluconazole. researchgate.net The mechanism of action for some antifungal pyridine derivatives is thought to involve the inhibition of biofilm formation and the disruption of mature biofilms. mdpi.com

The following table summarizes the antifungal activity of selected this compound derivatives against C. albicans:

| Compound/Derivative | Strain | Activity | Reference |

| Copper(II) complexes of 2-acetylpyridine-N-substituted thiosemicarbazones | Candida albicans | MIC: 0.5-5 µg/mL | researchgate.net |

| Pyridine derivative with imidazo[2,1-b] nih.govthiadiazole moiety | Candida albicans | Superior to Fluconazole | researchgate.net |

| Schiff base and its metal complexes from 2-amino-3-methylpyridine | Candida albicans | Potential antifungal agent | ekb.eg |

Structure-Activity Relationship (SAR) Studies for Antimicrobial Properties

Structure-activity relationship (SAR) studies are crucial for understanding how the chemical structure of a compound influences its biological activity, thereby guiding the design of more potent derivatives. For this compound derivatives, several SAR studies have provided valuable insights into their antimicrobial properties.

It has been observed that the presence of an acetyl group can significantly enhance antimicrobial activity. nih.govd-nb.info For example, 1,3,4-oxadiazole (B1194373) derivatives with an acetyl group showed greater antimicrobial activity compared to their non-acetylated counterparts. nih.govd-nb.info The introduction of halogen substituents, such as bromine, has also been shown to enhance antimicrobial effects, likely due to increased lipophilicity and membrane permeability.

The nature of the substituent on the pyridine ring and its position play a critical role. For instance, in a series of 3-(pyridine-3-yl)-2-oxazolidinone derivatives, it was found that only a small acetyl substituent at a specific position was tolerated for broad-spectrum antibacterial activity. frontiersin.org Furthermore, the metal ion in Schiff base complexes can influence the biological activity, with different metal complexes exhibiting varying degrees of efficacy. mdpi.com

Antitumor/Anticancer Activity

The pyridine scaffold is a key component in numerous anticancer drugs, and derivatives of this compound are no exception, showing promising cytotoxicity against various cancer cell lines. rsc.org

Cytotoxicity against Various Cancer Cell Lines

Research has demonstrated that derivatives of this compound can induce growth inhibition and apoptosis in several human cancer cell lines.

For example, a series of 4-aryl-6-(2,5-dichlorothiophen-3-yl)-2-methoxypyridine-3-carbonitriles, synthesized from a 3-acetyl-2,5-dichlorothiophene (B158969) precursor, were screened for their cytotoxic activity against liver (HepG2), prostate (DU145), and breast (MBA-MB-231) cancer cell lines. mdpi.com Several of these compounds exhibited promising antiproliferative effects with IC50 values in the low micromolar range. mdpi.com

In another study, new 3-cyano-2-substituted pyridines were synthesized and evaluated for their in vitro anticancer activities. mdpi.com One benzohydrazide (B10538) derivative, in particular, induced significant growth inhibition in the human breast cancer cell line MCF-7 with an IC50 value of 2 µM. mdpi.com This compound was found to induce apoptosis and arrest the cell cycle in the G1 phase. mdpi.com

Furthermore, metal complexes of pyridine derivatives have also shown significant anticancer potential. Cobalt(III) complexes of Schiff bases derived from 2-acetyl pyridine completely eradicated A431 and MCF-7 cancer cells even at low concentrations, showing higher activity than the standard drug Cisplatin. orientjchem.org Similarly, a copper(II) complex showed promising anti-breast cancer activity against the MCF-7 cell line with an IC50 value of 5.95µM. orientjchem.org

The following table summarizes the cytotoxic activity of selected this compound derivatives against various cancer cell lines:

| Compound/Derivative | Cancer Cell Line | Activity | Reference |

| 4-Aryl-6-(2,5-dichlorothiophen-3-yl)-2-methoxypyridine-3-carbonitriles | HepG2, DU145, MBA-MB-231 | IC50: 1–5 µM | mdpi.com |

| 3-Cyano-2-substituted pyridine (benzohydrazide derivative 9a) | MCF-7 (breast cancer) | IC50: 2 µM | mdpi.com |

| Cobalt(III) complexes of 2-acetyl pyridine Schiff base | A431, MCF-7 | Higher activity than Cisplatin | orientjchem.org |

| Copper(II) complex of 2-acetyl pyridine Schiff base | MCF-7 (breast cancer) | IC50: 5.95 µM | orientjchem.org |

| Thieno[2,3-c]pyridine derivative 6i | HSC3, T47D, RKO | IC50: 10.8 µM, 11.7 µM, 12.4 µM | nih.gov |

Mechanisms of Action

The biological effects of this compound derivatives are underpinned by several mechanisms of action at the molecular level.

DNA Cleavage: Certain metal complexes derived from pyridine-containing precursors have demonstrated the ability to interact with and cleave DNA. scielo.br For instance, copper (II) and cobalt (III) complexes with pyridine derivatives can efficiently bind to the two strands of DNA. scielo.br This interaction can lead to the damage of genetic material, a mechanism that is particularly relevant in the context of anticancer therapies. Some benzo[c]quinolizinium ions, which can be synthesized from styrylpyridine derivatives, have shown DNA-photodamaging properties. beilstein-journals.org

Tubulin Polymerization Inhibition: Several pyridine derivatives have been identified as inhibitors of tubulin polymerization. rsc.org Tubulin is a critical protein for the formation of microtubules, which are essential for cell division. By disrupting microtubule dynamics, these compounds can arrest the cell cycle, typically in the G2 phase, and induce apoptosis in cancer cells. rsc.org For example, a series of 2-amino-3-(3′,4′,5′-trimethoxybenzoyl)-6-substituted-4,5,6,7-tetrahydrothieno [2,3-c] pyridine derivatives exhibited antiproliferative activity by inhibiting tubulin polymerization. rsc.org

Anti-inflammatory Properties

Derivatives of this compound have shown notable anti-inflammatory properties. scielo.brrsc.org The anti-inflammatory effects of pyrimidine (B1678525) derivatives, which share structural similarities, are attributed to their ability to inhibit key inflammatory mediators such as prostaglandin (B15479496) E2, inducible nitric oxide synthase, and various cytokines. rsc.org For instance, certain amides synthesized by condensing 2- or 4-acetyl pyridine with imidazo[1,2-a]pyridines demonstrated excellent anti-inflammatory activity. rsc.org Similarly, derivatives of 2-amino-4,6-dimethylpyridine (B145770) have been recognized for their anti-inflammatory properties. tandfonline.com The combination of anti-inflammatory and cholinesterase-inhibiting activities in a single molecule is considered a promising approach for treating Alzheimer's disease. tandfonline.com

Antiviral Properties

The pyridine nucleus is a common feature in many antiviral drugs. rsc.org For instance, Atazanavir, a pyridine derivative, is used against the human immunodeficiency virus (HIV). rsc.org While direct studies on the antiviral properties of this compound are not extensively detailed in the provided results, the broader class of pyridine derivatives has established antiviral potential. scielo.brrsc.org

Enzyme Inhibition Studies

The inhibition of specific enzymes is a key mechanism through which this compound derivatives exert their therapeutic effects.

Cholinesterase Inhibition: Several derivatives have been investigated as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes that are crucial in the regulation of neurotransmitters. tandfonline.comresearchgate.net Inhibition of these enzymes is a primary strategy for the symptomatic treatment of Alzheimer's disease. nih.govheraldopenaccess.us For example, a series of (pyridine-2-yl)tetrazol derivatives showed inhibitory effects on AChE. researchgate.net Another study on 2-amino-4,6-dimethylpyridine derivatives revealed moderate inhibitory activity against both AChE and BChE. tandfonline.com The structural features influencing this inhibition include molecular volume and electron-accepting ability. tandfonline.com

Ribonucleotide Reductase Inhibition: While not explicitly detailed for this compound in the provided search results, thiosemicarbazones, which can be derived from 2-acetylpyridine, are known to be potent inhibitors of ribonucleotide reductase. This enzyme is essential for DNA synthesis and repair, making it a target for anticancer drugs.

Antimalarial and Antileukemic Potentials

Antimalarial Potential: Derivatives of 2-acetylpyridine have been explored for their antimalarial activity. nih.govresearchgate.net Thiosemicarbazones derived from 2-acetylpyridine have shown activity against Plasmodium berghei in mice and Plasmodium falciparum in vitro. nih.gov However, the 1-oxide derivatives of these compounds were found to be less active than their non-oxidized counterparts. nih.gov In another study, novel pyridine-containing fosmidomycin (B1218577) derivatives were found to be highly potent inhibitors of P. falciparum DXR, an essential enzyme for parasite survival, with some compounds showing potent activity against multidrug-resistant strains. nih.gov

Antileukemic Potential: The pyridine scaffold is present in Imatinib, a drug used to treat chronic myelogenous leukemia. rsc.org The anticancer properties of pyridine derivatives, including their potential against leukemia, often stem from mechanisms like kinase inhibition and induction of apoptosis. researchgate.net

Other Biological Activities

Derivatives of this compound have been investigated for a range of other pharmacological effects.

| Biological Activity | Description | Key Findings |

| Anticonvulsant | The ability to prevent or reduce the severity of epileptic seizures. | Nicotinonitrile derivatives have demonstrated significant anticonvulsant activity. ekb.eg Some 1,4-dihydropyridine (B1200194) derivatives have also been evaluated for their anticonvulsant effects against pentylenetetrazole-induced convulsions. researchgate.net |

| Anti-Alzheimer's | Potential to treat or slow the progression of Alzheimer's disease. | The primary mechanism is often the inhibition of cholinesterase enzymes. tandfonline.comnih.gov The dual action of anti-inflammatory and cholinesterase inhibition is a promising strategy. tandfonline.com |

| Antidiabetic | The potential to manage diabetes mellitus. | Ursolic acid derivatives, which can be structurally modified, have shown antidiabetic effects. nih.gov |

| Analgesic | The ability to relieve pain. | Pyridine derivatives are known to possess analgesic properties. niscair.res.in |

| Antioxidant | The capacity to neutralize harmful free radicals. | Several pyridine derivatives have demonstrated antioxidant activity through methods like DPPH radical scavenging assays. niscair.res.inpensoft.netekb.eg |

Metal Complexes of this compound Derivatives in Biological Systems

The coordination of metal ions to this compound derivatives can significantly enhance their biological activities. mdpi.comnih.gov These metal complexes have shown potential in various therapeutic areas.

Mechanism of Action: Metal complexes of pyridine derivatives can interact with biological molecules through various mechanisms, including DNA binding and cleavage. scielo.brresearchgate.net The coordination of the metal ion can improve the efficacy and bioavailability of the organic ligand. nih.gov

Biological Applications:

Antimicrobial and Antifungal: Copper (II) and silver (I) complexes of 2-amino-3-methylpyridine have exhibited moderate antibacterial and antifungal activities. mdpi.comresearchgate.net

Anticancer: Metal complexes of thiosemicarbazones derived from pyridine-2-carboxaldehyde have shown selective cytotoxicity against human cancer cell lines. nih.gov

Enzyme Inhibition: These complexes have also been screened for their enzyme inhibition properties. mdpi.comresearchgate.net

Enhanced Biological Activity of Coordination Complexes

The coordination of organic ligands to metal ions is a well-established strategy for enhancing their inherent biological activities. Research on analogous compounds, such as Schiff bases derived from 2-acetylpyridine, has shown that their metal complexes often exhibit superior antimicrobial and antifungal properties compared to the free ligands. For instance, a study on a Schiff base synthesized from 2-amino-3-methylpyridine and 2-hydroxy-1-naphthaldehyde (B42665) demonstrated that its Fe(II), Ni(II), and Co(II) complexes were potent antibacterial and antifungal agents. ekb.eg This principle of enhanced activity upon complexation is a cornerstone of medicinal inorganic chemistry.

The chelation effect, as proposed by Tweedy's theory, suggests that the partial sharing of the metal's positive charge with the donor atoms of the ligand leads to electron delocalization over the entire chelate ring. This, in turn, increases the lipophilicity of the complex, making it easier to penetrate the lipid layers of microbial cell membranes.

Ligand-Metal Coordination and its Impact on Bioactivity

The nature of the metal ion and the coordination geometry of the resulting complex play a pivotal role in determining the type and extent of biological activity. Different metal ions possess distinct properties, such as charge, ionic radius, and preferred coordination number, which influence the stability and reactivity of the complex.

Studies on thiosemicarbazone and other Schiff base complexes of 2-acetylpyridine have revealed that the biological activity is not solely dependent on the ligand but is a function of the entire complex. For example, the cytotoxicity of 2-acetylpyridine thiosemicarbazone complexes has been shown to vary significantly with the coordinated metal ion. acs.orgnoveltyjournals.com Iron(III) and gallium(III) complexes of related thiosemicarbazones exhibited different levels of cytotoxicity, highlighting the critical role of the metal center. acs.org

The coordination of the ligand to the metal can lead to a more rigid and planar structure, which may facilitate intercalation with DNA or binding to the active sites of enzymes. The specific donor atoms of the ligand that bind to the metal and the resulting chelate ring size are also crucial determinants of bioactivity. In the case of this compound, it would likely coordinate to a metal ion through the pyridinic nitrogen and the carbonyl oxygen of the acetyl group, forming a stable five-membered chelate ring. This coordination would, in theory, influence its biological profile.

Metabolism and Biotransformation Studies

In Vitro Metabolism of Related Pyridine (B92270) Structures (e.g., 2-amino-3-methylpyridine)

In vitro studies using hepatic preparations are fundamental for elucidating metabolic pathways. Research on 2-amino-3-methylpyridine (B33374) (2A3MP) has been conducted using liver microsomes and S9 supernatants from various species, including rats, rabbits, dogs, hamsters, guinea pigs, and marmosets. nih.govnih.gov These studies reveal significant species-specific differences in metabolic activity. nih.gov For instance, rabbit hepatic preparations were particularly active in metabolizing 2A3MP. nih.gov

The metabolism of 2A3MP has been investigated using both uninduced liver preparations and those from animals pretreated with enzyme inducers like Aroclor 1254, phenobarbitone (PB), or β-naphthoflavone (BNF). nih.govtandfonline.com Pretreatment with these inducers was shown to enhance the formation of 2A3MP metabolites, indicating the involvement of inducible enzyme systems in its biotransformation. nih.govnih.gov

The rate of metabolism of pyridine derivatives is influenced by the nature of their substituents. Studies on microbial metabolism suggest that pyridine carboxylic acids are transformed at the highest rate, followed by hydroxypyridines, methylpyridines, and then aminopyridines. nih.gov

Interactive Table: Species Differences in In Vitro Metabolism of 2-Amino-3-methylpyridine

| Metabolite | Species with Highest Activity (Hepatic Microsomes) | Order of Activity (High to Low) | Reference |

| 2-amino-3-methylpyridine-N-oxide (2A3MPNO) | Dog | Dog > Rat > Rabbit > Guinea Pig > Marmoset > Hamster | nih.gov |

| 2-amino-3-hydroxymethylpyridine (2A3HMP) | Dog | Dog > Hamster > Guinea Pig > Rat > Rabbit > Marmoset | nih.gov |

| 2-amino-3-methyl-5-hydroxypyridine (2A3M5HP) | Rabbit | Rabbit > Hamster > Dog > Rat > Guinea Pig > Marmoset | nih.gov |

Identification of Metabolites (e.g., N-oxidation, hydroxylation products)

The primary metabolic pathways identified for 2-amino-3-methylpyridine involve oxidation at the nitrogen atom of the pyridine ring and at carbon atoms on the ring or the methyl substituent. nih.gov

The main metabolites identified in in vitro studies with rat and rabbit hepatic preparations are:

2-amino-3-methylpyridine-N-oxide (2A3MPNO) : Formed via N-oxidation of the pyridine ring nitrogen. nih.gov

2-amino-3-hydroxymethylpyridine (2A3HMP) : A product of C-oxidation of the methyl group. nih.gov

2-amino-5-hydroxy-3-methylpyridine (2A3M5HP) : A product of C-oxidation (hydroxylation) on the pyridine ring. nih.gov

Notably, studies did not find evidence for the formation of 2-hydroxylamino-3-methylpyridine or its further oxidation products, which can be significant in the context of toxicity for some aromatic amines. nih.govnih.gov

Interactive Table: Major Identified Metabolites of 2-Amino-3-methylpyridine

| Metabolite Name | Abbreviation | Type of Reaction | Reference |

| 2-amino-3-methylpyridine-N-oxide | 2A3MPNO | N-oxidation | nih.govnih.gov |

| 2-amino-3-hydroxymethylpyridine | 2A3HMP | C-oxidation (Hydroxylation of methyl group) | nih.govnih.gov |

| 2-amino-3-methyl-5-hydroxypyridine | 2A3M5HP | C-oxidation (Ring hydroxylation) | nih.govnih.gov |

Enzymatic Pathways Involved in Biotransformation

The biotransformation of pyridine derivatives like 2A3MP is primarily mediated by the cytochrome P450 (CYP) superfamily of enzymes. tandfonline.comnih.gov Studies using specific inhibitors and inducers have helped to identify the particular CYP isozymes responsible for the different metabolic pathways of 2A3MP. tandfonline.comnih.gov

The formation of the three major metabolites is suggested to be catalyzed by different CYP isozymes:

N-oxidation (formation of 2A3MPNO) is primarily linked to the CYP2B family. tandfonline.comnih.gov This reaction was inhibited by compounds like n-octylamine and SKF 525-A. nih.gov

Methyl group hydroxylation (formation of 2A3HMP) appears to involve CYP2E and/or CYP2B . tandfonline.comnih.gov Pretreatment of animals with pyridine, a known inducer of CYP2E1, had a notable effect on the formation of this metabolite. nih.govepa.gov

Ring hydroxylation (formation of 2A3M5HP) is associated with the CYP3A and/or CYP1A families. tandfonline.comnih.gov The formation of this metabolite was significantly increased after pretreatment with β-naphthoflavone (BNF), an inducer of CYP1A enzymes. nih.gov

This differential involvement of various CYP isozymes highlights the complexity of pyridine metabolism and how it can be influenced by exposure to other compounds that inhibit or induce these enzymes. tandfonline.comnih.gov

Correlation with Pharmacological and Toxicological Profiles

The metabolism of pyridine compounds is intrinsically linked to their biological effects. 2-amino-3-methylpyridine is known as a "comutagen," meaning it can enhance the mutagenic activity of other substances. nih.govnih.gov Its metabolic activation is a key component of this activity.

Advanced Applications in Materials Science and Catalysis

2-Acetyl-3-methylpyridine and Derivatives as Ligands in Catalysis

Pyridine (B92270) and its derivatives are fundamental ligands in coordination chemistry and have been extensively used to modulate the properties of metal centers in catalysis. acs.org The nitrogen atom's lone pair of electrons allows pyridine-based molecules to act as effective Lewis bases, coordinating to a wide variety of metal ions. acs.org The functional groups on the pyridine ring can be modified to fine-tune the electronic and steric environment of the metal catalyst, thereby influencing its activity, selectivity, and stability. acs.org

Derivatives of 2-acetylpyridine (B122185), a class to which this compound belongs, are recognized for their role in forming metal complexes active in numerous catalytic transformations. scielo.br These transformations include polymerization, oligomerization, and hydrogenation reactions. scielo.br The presence of the acetyl group at the 2-position provides a secondary coordination site (the carbonyl oxygen), enabling the ligand to act in a bidentate fashion, which can enhance the stability and define the geometry of the resulting metal complex.

Palladium(II) complexes featuring substituted pyridine ligands have demonstrated significant efficacy as precatalysts in important carbon-carbon bond-forming reactions, such as the Suzuki-Miyaura and Heck cross-coupling reactions. acs.org The catalytic efficiency of these systems can be correlated with the electronic properties of the pyridine ligand; ligands with greater basicity often lead to higher reaction yields. acs.org While specific studies focusing exclusively on this compound as a ligand in these large-scale catalytic applications are not widely documented, the principles established for related substituted pyridines are directly applicable. The electron-donating methyl group at the 3-position is expected to increase the basicity of the pyridine nitrogen, potentially enhancing the catalytic activity of its metal complexes.

| Metal Catalyst System | Ligand Class | Catalytic Application | Key Findings | Reference |

| Palladium(II) | Substituted Pyridines | Suzuki-Miyaura Coupling | Ligand basicity influences catalytic efficiency; more basic ligands can lead to higher yields. | acs.org |

| Palladium(II) | Substituted Pyridines | Heck Coupling | Functionalization of the pyridine ring modulates the metal's coordination sphere and catalytic utility. | acs.org |

| Various Transition Metals | 2-Acetylpyridine Derivatives | Polymerization, Hydrogenation | Metal complexes show significant catalytic activity in various organic transformations. | scielo.br |

| Terpyridine-Metal Complexes | Terpyridine Ligands | C-C Bond Formation | The tridentate nature of the ligand is crucial for challenging catalytic transformations. | nih.gov |

Integration into Novel Polymeric or Supramolecular Architectures

The field of supramolecular chemistry involves the design and synthesis of complex chemical systems formed by the association of molecules through non-covalent interactions, such as hydrogen bonding, metal coordination, and π-π stacking. Pyridine-based units are exceptional building blocks for these architectures due to their defined geometry and ability to coordinate with metal ions.

This compound possesses the necessary structural features to be integrated into such novel materials. The pyridine nitrogen can act as a coordination site for metal ions, forming metallo-supramolecular polymers. researchgate.net The assembly of these polymers can be influenced by factors like the choice of metal salt and the specific structure of the pyridine ligand. researchgate.net For instance, research on related molecules like 2-acetylamino-6-methylpyridine-N-oxide has demonstrated the formation of water-assisted supramolecular structures. researchgate.net Similarly, one-dimensional coordination polymers have been self-assembled using ligands containing pyridinecarboxamido units, held together by coordination and hydrogen bonds. ccspublishing.org.cn

The acetyl and methyl groups of this compound would play a crucial role in directing the formation of supramolecular assemblies. The acetyl group's oxygen atom can act as a hydrogen bond acceptor, while the methyl group can influence the packing of the molecules in the solid state through steric effects and weak van der Waals interactions. These interactions collectively guide the self-assembly process, leading to the formation of ordered, functional polymeric or supramolecular materials with potentially novel electronic or host-guest properties.

| Supramolecular Component | Interacting Groups | Resulting Architecture | Key Interactions | Reference |

| 2-Acetylamino-6-methylpyridine-N-oxide | N-oxide, Acetylamino group | Water-assisted self-assembly | Hydrogen bonding | researchgate.net |

| 1,2-bis(4-pyridinecarboxamido)ethane | Pyridine N, Amide groups | 1D Coordination Polymer | Metal coordination (Cu²⁺), Hydrogen bonding | ccspublishing.org.cn |

| Pyridine-based polymers | Pyridine N | Metallo-supramolecular materials | Metal coordination | researchgate.net |

| 2-hydroxy-3,5-dinitrobenzoic acid and amino-3-methylpyridin-1-ium | Carboxylate, Phenolate, Pyridinium (B92312) | Organic crystalline salt | N–H···O, C–H···O, N–H···N noncovalent interactions | acs.org |

Role in Asymmetric Synthesis and Transfer Hydrogenation

Asymmetric synthesis, the preparation of chiral molecules in an enantiomerically pure form, is of paramount importance in the pharmaceutical and fine chemical industries. Asymmetric transfer hydrogenation (ATH) is a powerful method for the reduction of prochiral ketones and imines to chiral alcohols and amines, respectively. researchgate.net This technique typically employs a transition metal complex with a chiral ligand and uses readily available hydrogen donors like isopropanol (B130326) or formic acid, avoiding the need for high-pressure molecular hydrogen. researchgate.net

The reduction of pyridyl methyl ketones is a key step in the synthesis of various valuable chiral molecules. core.ac.uk Research has demonstrated the successful asymmetric transfer hydrogenation of a pyridyl methyl ketone substrate using a ruthenium catalyst, specifically (R,R)-RutethTsDPEN. core.ac.uk This reaction produced the corresponding chiral pyridyl alcohol with high enantiomeric excess (78-83% ee). core.ac.uk This result is directly relevant to this compound, which is a pyridyl methyl ketone. The established success in the ATH of a similar substrate strongly indicates that this compound could be a viable substrate for producing the chiral alcohol (1-(3-methylpyridin-2-yl)ethanol) with high enantioselectivity.

The development of "greener" catalysts for these transformations is an active area of research, with a focus on replacing expensive and toxic platinum-group metals like ruthenium with more abundant and benign metals such as iron. rsc.org Iron complexes have shown promise in the asymmetric hydrogenation and transfer hydrogenation of ketones, representing a sustainable future direction for the synthesis of chiral alcohols derived from ketones like this compound. rsc.org

| Substrate | Catalyst/Reagent | Product | Enantiomeric Excess (ee) | Key Finding | Reference |

| Pyridyl methyl ketone | (R,R)-RutethTsDPEN | Chiral pyridyl alcohol | 78-83% | Successful ATH demonstrates a pathway to chiral pyridyl alcohols. | core.ac.uk |

| Prochiral Ketones | Iron Complexes | Chiral Alcohols | N/A | Iron catalysts are being developed as a "greener" alternative to ruthenium for ATH. | rsc.org |

| 2-Substituted Quinolines | Chiral Phosphoric Acid / Hantzsch Ester | 1,2,3,4-Tetrahydroquinolines | up to 99% | Organocatalytic ATH provides a metal-free route to chiral heterocycles. | researchgate.net |

Future Research Directions and Challenges

Development of Novel Synthetic Routes with Improved Efficiency and Sustainability

The synthesis of pyridine (B92270) derivatives is a mature field, yet the pursuit of more efficient and environmentally benign methods remains a critical research endeavor. researchgate.net Traditional methods for the synthesis of acetylpyridines, including 2-Acetyl-3-methylpyridine, often involve multi-step processes or the use of harsh reagents. google.com Future research will likely focus on the development of novel synthetic strategies that offer higher yields, reduced waste, and milder reaction conditions.

Key areas of exploration include:

Catalytic C-H Activation: Direct C-H functionalization of the pyridine ring or the methyl group would provide a more atom-economical approach to synthesis, avoiding the need for pre-functionalized starting materials.

Flow Chemistry: Continuous flow processes can offer improved safety, scalability, and efficiency compared to batch reactions. beilstein-journals.org The adaptation of existing synthetic routes or the development of new ones amenable to flow chemistry is a promising direction.

Biocatalysis: The use of enzymes to catalyze specific steps in the synthesis could lead to highly selective and sustainable processes under mild conditions.

A comparative analysis of existing and potential future synthetic methods is presented in the table below.

| Method | Description | Advantages | Challenges |

| Grignard Reaction | Nucleophilic addition of a methyl Grignard reagent to a 3-methylpicolinonitrile precursor. | High precision for laboratory-scale synthesis. | Scalability for industrial production can be challenging. |

| Acetylation of 3-methylpyridine | Direct acetylation using agents like acetic anhydride. | Potentially cost-effective. | Can lead to side products and require optimization. |

| Catalytic Dehydrogenation | Conversion of nicotinate (B505614) esters. | May offer alternative pathways. | Requires specific catalysts and conditions. |

| Directed Ortho Metalation | Lithiation followed by acetylation. | Good for regioselective synthesis. | Often requires cryogenic temperatures and strong bases. |

| Future: C-H Activation | Direct functionalization of C-H bonds. | High atom economy, reduced steps. | Selectivity and catalyst development are key hurdles. |

| Future: Flow Synthesis | Continuous reaction processing. | Improved safety, scalability, and control. beilstein-journals.org | Requires specialized equipment and process optimization. |

Elucidation of Detailed Mechanisms of Biological Action